

Molecular structure of Pasireotide

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Compound of Interest

Compound Name: Pasireotide

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An In-depth Technical Guide to the Molecular Structure of **Pasireotide**

Introduction

Pasireotide, also known by its research code SOM230, is a synthetic, long-acting multi-receptor targeted somatostatin analog.[1][2][3] Developed by Novartis, it is approved for the treatment of Cushing's disease and acromegaly in patients for whom surgery is not an option or has not been curative.[4][5] Unlike first-generation somatostatin analogs such as octreotide and lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), **Pasireotide** exhibits a broader binding profile with high affinity for four of the five somatostatin receptor subtypes.[2][3] This unique characteristic underpins its distinct therapeutic efficacy and pharmacological properties. This guide provides a detailed examination of the molecular structure of **Pasireotide**, its mechanism of action, and the experimental protocols used for its characterization.

Molecular and Physicochemical Properties

Pasireotide is a cyclic hexapeptide, meaning it is composed of six amino acid residues linked in a circular structure.[6][7] Specifically, it is a six-membered homodetic cyclic peptide, indicating the ring is formed solely by amide bonds.[7] The constituent amino acids are L-phenylglycine, D-tryptophan, L-lysine, O-benzylated L-tyrosine, L-phenylalanine, and a modified L-hydroxyproline.[6][7]

Chemical and Physical Data

The fundamental physicochemical properties of **Pasireotide** are summarized in the table below. It is often used in its salt forms, such as diaspartate or pamoate, which affects its molecular weight.[\[2\]](#)[\[5\]](#)[\[8\]](#)

Property	Value	Source(s)
Chemical Formula	C ₅₈ H ₆₆ N ₁₀ O ₉	[7] [9] [10]
Molecular Weight (Free Base)	1047.21 g/mol	[2] [10] [11]
IUPAC Name	[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate	[4] [7]
CAS Number (Free Base)	396091-73-9	[7] [10]
Amino Acid Sequence	Cyclo[{4-(NH ₂ -C ₂ H ₄ -NH-CO-O-)Pro}-Phg-{D-Trp}-Lys-{Tyr(4-Bzl)}-Phe]	[11]
Appearance	White to off-white solid	[11]

Three-Dimensional Structure

The three-dimensional conformation of **Pasireotide** is crucial for its interaction with somatostatin receptors. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of **Pasireotide** in complex with its target receptors, offering insights into its binding mechanism.

- Structure of **Pasireotide**-SSTR3 G protein complex: Available under PDB ID 8XIR.[\[12\]](#)[\[13\]](#)
These structures reveal a conserved recognition pattern for **Pasireotide** within a distinct, extended binding pocket of the receptors.[\[12\]](#)

- Cryo-EM structure of the **Pasireotide**-bound SSTR5-Gi complex: Available under PDB ID 8ZCJ.[14] This structure helps to elucidate the molecular basis for **Pasireotide**'s preferential binding to SSTR5.[14]

These structural studies are fundamental for the rational design of next-generation, subtype-selective somatostatin analogs with improved therapeutic profiles.[12]

Mechanism of Action and Signaling Pathways

Pasireotide functions as a somatostatin analog, mimicking the inhibitory effects of the endogenous hormone somatostatin.[15][16][17] It exerts its therapeutic effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[18]

Receptor Binding Affinity

A key feature of **Pasireotide** is its multi-receptor binding profile. It binds with high affinity to SSTR subtypes 1, 2, 3, and 5, with a particularly high affinity for SSTR5.[2][3][18][19] This contrasts with first-generation analogs like octreotide, which are highly selective for SSTR2.[20][21] The high affinity for SSTR5 is critical for its efficacy in conditions like Cushing's disease, where corticotroph tumors often overexpress this receptor subtype.[19]

The binding affinities, expressed as the half-maximal inhibitory concentration (IC₅₀), are presented below. A lower IC₅₀ value indicates a higher binding affinity.[18][22]

Ligand	SSTR1 (IC ₅₀ , nM)	SSTR2 (IC ₅₀ , nM)	SSTR3 (IC ₅₀ , nM)	SSTR4 (IC ₅₀ , nM)	SSTR5 (IC ₅₀ , nM)
Pasireotide	9.3	1.0	1.5	>100	0.16
Octreotide	>1000	0.8	23 - 25	>1000	6.3
Somatostatin-14	2.5	0.7	1.4	1.3	0.2

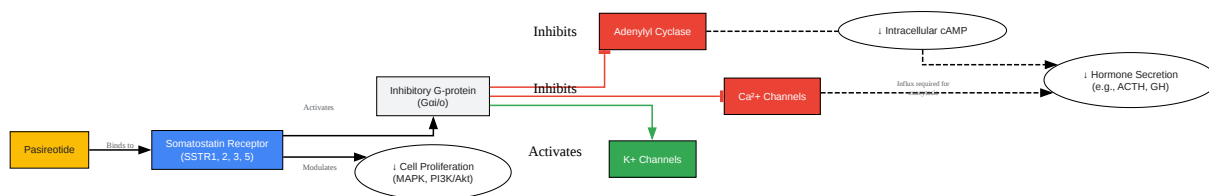
(Data compiled from multiple sources[18][20])

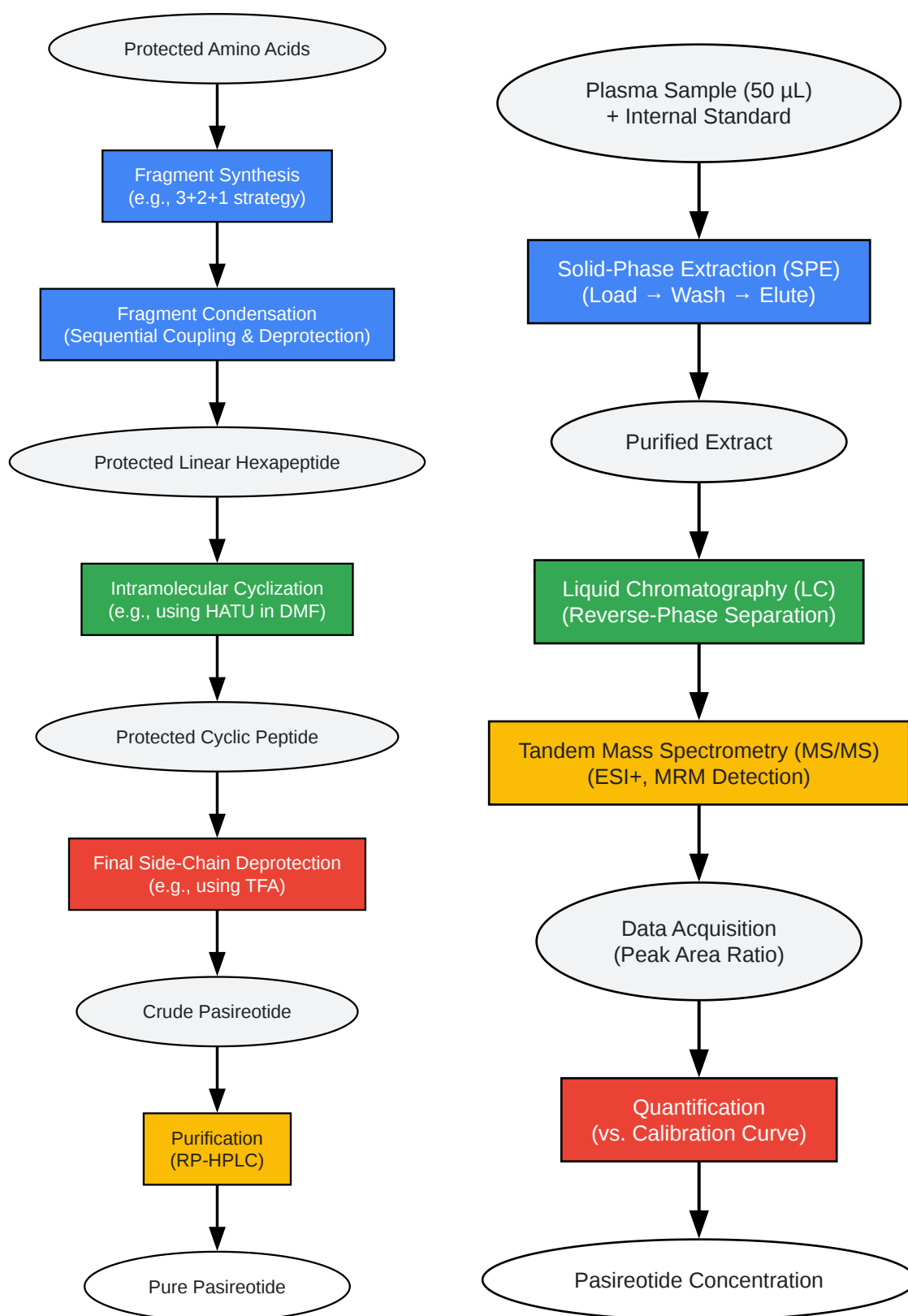
Intracellular Signaling

The binding of **Pasireotide** to its cognate SSTRs initiates a cascade of intracellular signaling events.^[18] Activation of these receptors is coupled to inhibitory G-proteins (Gai/o).^[18] This leads to several downstream effects:

- Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.^{[18][23]}
- Modulation of Ion Channels: **Pasireotide** binding leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels.^{[6][24]}
- Regulation of Other Pathways: It also influences other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation and apoptosis.^{[18][23]}

These signaling events culminate in the inhibition of hormone secretion (e.g., ACTH from pituitary corticotrophs, GH from somatotrophs), anti-proliferative effects, and the induction of apoptosis.^{[1][11][15][18]}





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References

- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasireotide - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pasireotide Pamoate | C81H82N10O15 | CID 11982961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Pasireotide | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 16. thekingsleyclinic.com [thekingsleyclinic.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. benchchem.com [benchchem.com]
- 19. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 20. benchchem.com [benchchem.com]

- 21. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bloomtechz.com [bloomtechz.com]
- 24. benchchem.com [benchchem.com]
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